molecular formula C16H13N3O3S B4670531 [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate

Cat. No.: B4670531
M. Wt: 327.4 g/mol
InChI Key: OTLGNMHZBYNART-UHFFFAOYSA-N
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Description

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound that features a quinoline core substituted with a thiazole ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring through a cyclization reaction. The final step involves esterification to introduce the carboxylate group. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

Overview

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structural features allow for diverse applications, particularly in the development of bioactive molecules and advanced materials.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure facilitates the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. It has shown promise in interacting with various biological targets, which could lead to the discovery of new drugs or therapeutic agents. For instance, research indicates its potential as a quorum-sensing inhibitor against Pseudomonas aeruginosa, demonstrating moderate growth inhibitory activities and promising anti-biofilm properties .

Medicine

In the medical field, this compound is investigated for its pharmacological properties. Preliminary studies suggest activities such as antimicrobial, anticancer, and anti-inflammatory effects. These properties make it a candidate for drug development aimed at treating various diseases.

Industry

The compound's unique chemical properties also make it valuable in industrial applications. It can be utilized in developing advanced materials such as polymers and coatings. Its stability and reactivity allow it to serve as an effective additive in various formulations.

Case Studies

  • Quorum Sensing Inhibition : A study evaluated a series of compounds related to this compound for their ability to inhibit quorum sensing in Pseudomonas aeruginosa. The results indicated that certain derivatives showed significant inhibition with IC50 values indicating their potential as therapeutic agents against biofilm formation .
  • Antimicrobial Activity : Research has demonstrated that derivatives of this compound exhibit varying degrees of antimicrobial activity against several pathogens. Compounds were screened for minimum inhibitory concentration (MIC), revealing promising candidates for further development in antimicrobial therapies.
  • Drug Development : The compound's unique structure has led to its investigation as a scaffold for developing new drug candidates targeting various diseases, including cancer and bacterial infections.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline-4-carboxylate: Lacks the thiazole ring, making it less versatile in chemical reactions.

    2-(1,3-Thiazol-2-ylamino)ethyl quinoline-4-carboxylate: Similar structure but without the oxo group, affecting its reactivity and biological activity.

Uniqueness

What sets [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

Overview

[2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate is a complex organic compound with significant potential in biological applications. Its structure incorporates a quinoline core, a thiazole ring, and a carboxylate group, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the preparation of the quinoline core, followed by the introduction of the thiazole ring through cyclization. The final step usually involves esterification to introduce the carboxylate group. Key reaction conditions include:

Step Reaction Type Conditions
Quinoline PreparationCyclizationSpecific solvents and catalysts
Thiazole IntroductionCyclizationControlled temperature
EsterificationEsterificationUse of acid catalysts

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through various pathways, including:

  • Signal Transduction : Influencing cellular communication pathways.
  • Gene Expression : Modulating transcription factors involved in gene regulation.
  • Metabolic Processes : Affecting metabolic pathways that can lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can possess significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some studies suggest that the compound may inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation in various models.

Case Studies

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : A study involving mouse models demonstrated that compounds similar to [2-Oxo-2-(1,3-thiazol-2-ylamino)ethyl] exhibited significant inhibition of tumor growth in colorectal cancer models, indicating potential for chemoprevention .
    • Findings :
      • Reduction in tumor size by up to 50%.
      • Mechanism involved inhibition of specific tyrosine kinases.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Pseudomonas aeruginosa, showing promising results with some derivatives demonstrating effective inhibition without affecting bacterial growth .
    • Results Summary :
      • Compounds tested showed varying degrees of effectiveness.
      • Selective compounds did not inhibit bacterial growth but affected quorum sensing.

Properties

IUPAC Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-10-8-12(11-4-2-3-5-13(11)18-10)15(21)22-9-14(20)19-16-17-6-7-23-16/h2-8H,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLGNMHZBYNART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328886
Record name [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26657713
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

350845-24-8
Record name [2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 2-methylquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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